8-(2-氯-6-氟苯基)-8-氧代辛酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization of aromatic systems and the formation of ester linkages. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is achieved through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride . This process may share similarities with the synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, where the introduction of the ester functionality and the aromatic chloro and fluoro substituents would be key steps.

Molecular Structure Analysis

The molecular structure of compounds with similar features has been determined using techniques such as X-ray diffraction and computational methods. For example, the structure of 8-ethoxy-4-cyclooctenyltellurium trichloride was elucidated using X-ray diffraction, revealing its monoclinic system . Similarly, the molecular structure, vibrational frequencies, and stability of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using both experimental and theoretical methods . These analyses provide insights into the geometric parameters and electronic properties that could be expected for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their behavior in various reactions. For instance, the TeO2-oxidation of alkenes in the presence of lithium halides leads to the formation of β-chloroalkyltellurium compounds, which are intermediates in the synthesis of alkanediol diacetates and monoacetates . The cyclization reactions to form fluorescent dyes, as seen in the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, also highlight the potential reactivity of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in forming cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate can be deduced from their molecular characteristics. The presence of electronegative atoms like chlorine and fluorine can influence the molecular electrostatic potential, as seen in the MEP analysis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate . The intramolecular hydrogen bonds and π…π interactions contribute to the stability of these molecules, as observed in the crystal structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate . These properties are crucial for understanding the behavior of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in various environments and its potential applications.

科学研究应用

手性前体的有效合成

8-(2-氯-6-氟苯基)-8-氧代辛酸乙酯用于合成重要的手性前体。例如,它用于还原过程以生产 (S)-8-氯-6-羟基辛酸乙酯,这是合成 (R)-α-硫辛酸的关键前体。此过程涉及使用新发现的来自红球菌属的 NADH 依赖性羰基还原酶,展示了以显着的时空产率将酮酯转化为所需的羟基酯的高效率 (Chen et al., 2014).

关键中间体的不对称合成

该化合物在不对称合成过程中也至关重要。它用于生产关键的中间体,如 3-氯-2-羟基辛酸乙酯,该中间体进一步转化为其他重要的化合物。此类合成过程对于在高级化学品生产中创建所需的特定分子构型至关重要 (Tsuboi et al., 1987).

抗菌剂的开发

8-(2-氯-6-氟苯基)-8-氧代辛酸乙酯及其衍生物在抗菌剂的开发中发挥作用。该化合物的结构修饰导致合成具有潜在抗菌特性的各种类似物。这包括对 1,4-二氢-4-氧代吡啶甲酸等化合物的研究,这些化合物显示出作为有效抗菌剂的希望 (Matsumoto et al., 1984).

氟化化合物的合成

该化合物是氟化化合物合成中不可或缺的一部分,氟化化合物具有广泛的应用,包括在药物化学中。合成视黄酸的芳香族 4-氟类似物(显示出显着的生物活性)的过程是其在创建氟化衍生物中的应用的一个示例 (Chan et al., 1982).

酶催化的不对称还原

在酶促过程中,8-(2-氯-6-氟苯基)-8-氧代辛酸乙酯用于酮酯的不对称还原。使用来自鲑色孢霉的 NADPH 依赖性醛还原酶证明了其在生产特定有机化合物对映异构体中的作用,这些对映异构体在药物合成中至关重要 (Shimizu et al., 1990).

属性

IUPAC Name |

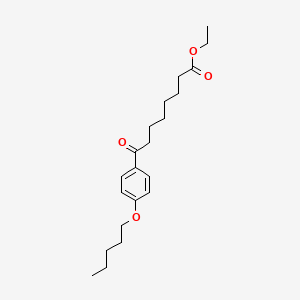

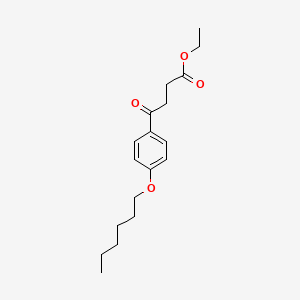

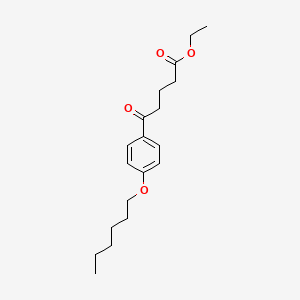

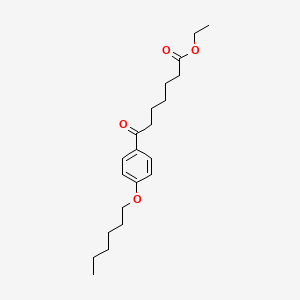

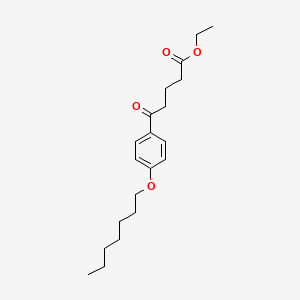

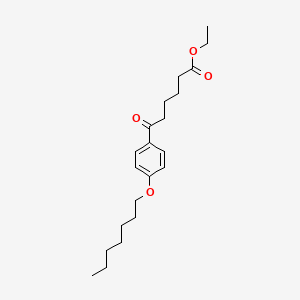

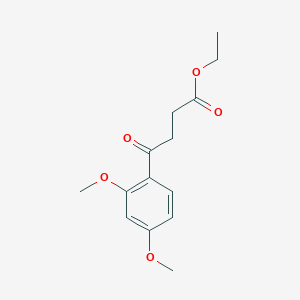

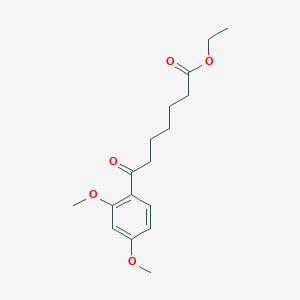

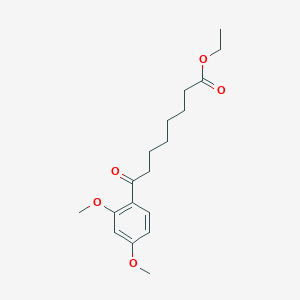

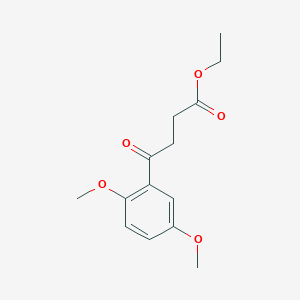

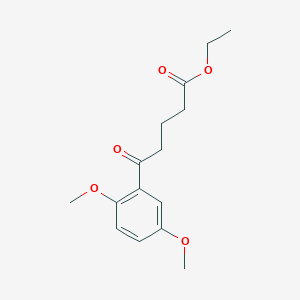

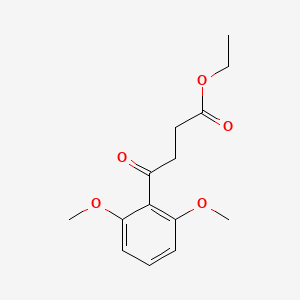

ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFO3/c1-2-21-15(20)11-6-4-3-5-10-14(19)16-12(17)8-7-9-13(16)18/h7-9H,2-6,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRXOPOJZXJISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。